molecular formula C18H15N3O3 B1415368 2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide CAS No. 1241106-92-2

2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide

Cat. No.: B1415368
CAS No.: 1241106-92-2
M. Wt: 321.3 g/mol
InChI Key: PYQNSQRRVRBRNY-UHFFFAOYSA-N
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Description

2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide is a synthetic organic compound that features a complex structure with multiple aromatic rings and functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the pyridin-2-yloxy intermediate: This step involves the reaction of pyridine-2-ol with a suitable halogenated phenol derivative under basic conditions to form the pyridin-2-yloxy intermediate.

    Coupling with phenoxyacetyl chloride: The pyridin-2-yloxy intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a catalyst such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide can be compared with other similar compounds, such as:

    N-(pyridin-2-yl)amides: These compounds share a similar amide functional group and pyridine ring, but differ in their overall structure and properties.

    Pyridin-2-yl pyrimidine derivatives: These compounds contain a pyridine ring and exhibit diverse biological activities, similar to this compound.

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-pyridin-3-yl-2-(3-pyridin-2-yloxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-17(21-14-5-4-9-19-12-14)13-23-15-6-3-7-16(11-15)24-18-8-1-2-10-20-18/h1-12H,13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQNSQRRVRBRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)OCC(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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